molecular formula C20H13BrN2O B4878798 4-bromo-N-(fluoren-9-ylideneamino)benzamide

4-bromo-N-(fluoren-9-ylideneamino)benzamide

Cat. No.: B4878798
M. Wt: 377.2 g/mol
InChI Key: PQTWBBVVGYNKRA-UHFFFAOYSA-N
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Description

4-bromo-N-(fluoren-9-ylideneamino)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom at the fourth position of the benzamide ring and a fluoren-9-ylideneamino group attached to the nitrogen atom of the benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(fluoren-9-ylideneamino)benzamide typically involves a multi-step process. One common method includes the reaction of 4-bromobenzoic acid with fluoren-9-ylideneamine in the presence of a coupling reagent such as titanium tetrachloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Catalysts such as palladium on carbon may be employed to facilitate the coupling reactions and improve the overall yield .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(fluoren-9-ylideneamino)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

Scientific Research Applications

4-bromo-N-(fluoren-9-ylideneamino)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-(fluoren-9-ylideneamino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved in its mechanism of action are often related to its structural features, which allow it to interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-butyl-3-quinolin-3-yl)thiazol-2-ylidene)benzamide
  • 4-bromo-N-(4-fluorophenyl)benzamide
  • 2-bromo-N-(9-fluorenylideneamino)benzamide

Uniqueness

4-bromo-N-(fluoren-9-ylideneamino)benzamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-bromo-N-(fluoren-9-ylideneamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O/c21-14-11-9-13(10-12-14)20(24)23-22-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTWBBVVGYNKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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